1-Anthracenecarboxylic acid
Overview
Description
1-Anthracenecarboxylic acid is an organic compound with the molecular formula C15H10O2. It is a derivative of anthracene, characterized by the presence of a carboxyl group (-COOH) attached to the first carbon of the anthracene ring system. This compound is known for its aromatic properties and is typically found as a white or light yellow crystalline solid .
Scientific Research Applications
1-Anthracenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor for dyes and pigments.
Biology: Employed as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic semiconductors and as a component in certain types of sensors.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that anthracene derivatives can participate in various chemical reactions . For instance, 9-Anthracenecarboxylic acid can react with cyanohydrins in the presence of a palladium catalyst to synthesize 9-Cyanoanthracene .
Biochemical Pathways
Anthraquinones, a class of compounds that include anthracene derivatives, have been reported to exhibit a wide range of biological activities, including antifungal, antiviral, antimalarial, antimicrobial, antiplatelet, antidiabetic, and neuroprotective effects .
Result of Action
It’s known that anthracene derivatives can undergo a [4 + 4] photodimerization followed by dissociation, which occurs on timescales of seconds to minutes .
Action Environment
It’s worth noting that the storage temperature can impact the stability of anthracene derivatives .
Biochemical Analysis
Biochemical Properties
1-Anthracenecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of photochemical and photomechanical studies. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can undergo photodimerization, a process where two molecules of the compound form a dimer upon exposure to light. This reaction is facilitated by enzymes that can absorb and utilize light energy. Additionally, this compound can interact with proteins that have binding sites for aromatic compounds, leading to changes in protein conformation and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to a decrease in DNA and RNA production. Additionally, the compound can activate enzymes that are involved in the breakdown of cellular components, promoting cellular turnover and renewal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and heat. This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can promote beneficial effects such as enhanced cellular function and protection against oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and inflammation. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated derivatives. These metabolites can further participate in conjugation reactions, resulting in the formation of water-soluble products that can be excreted from the body. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its biological effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be found in the endoplasmic reticulum and Golgi apparatus, where it can affect protein synthesis and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Anthracenecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of anthracene with chloroform in the presence of a strong base, followed by hydrolysis to yield the carboxylic acid . Another method includes the oxidation of 1-methylanthracene using potassium permanganate, which subsequently forms this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalysts and controlled reaction conditions ensures high yield and purity of the product. The specific details of these industrial methods are proprietary and vary among manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1-Anthracenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: The carboxyl group can be reduced to form 1-anthracenemethanol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 1-Anthracenemethanol.
Substitution: Halogenated or nitrated anthracene derivatives.
Comparison with Similar Compounds
- 9-Anthracenecarboxylic acid
- 2-Anthracenecarboxylic acid
- Anthraquinone
- 1-Anthraquinone
Comparison: 1-Anthracenecarboxylic acid is unique due to the position of the carboxyl group on the first carbon of the anthracene ring. This positioning influences its chemical reactivity and physical properties. For example, 9-anthracenecarboxylic acid, with the carboxyl group on the ninth carbon, exhibits different reactivity patterns and is often used in different applications, such as photomechanical materials . Anthraquinone, another related compound, is primarily used in dye production and has distinct oxidation properties compared to this compound .
Properties
IUPAC Name |
anthracene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFAKBRKTKVJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209512 | |
Record name | Anthracene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-42-1 | |
Record name | 1-Anthracenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthracene-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Anthracenecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-anthracenecarboxylic acid be used to modify the surface properties of single-walled carbon nanotubes (SWCNTs)?
A1: Yes, this compound can be used to modify the surface of SWCNTs. The carboxylic acid group facilitates the interaction with the SWCNTs, leading to their functionalization. This modification enhances the dispersibility of SWCNTs in deionized water. [] This improved dispersibility is crucial for applications such as the fabrication of conductive thin films using techniques like spray-coating. []
Q2: Does the functionalization of SWCNTs with this compound significantly alter the structure of the nanotubes?
A2: According to spectroscopic studies, including UV-Vis-NIR, fluorescence, and Raman spectroscopy, functionalizing SWCNTs with this compound does not induce significant structural changes. [] The mild functionalization method employed suggests minimal damage to the SWCNT structure during the modification process. []
Q3: Can the properties of liquid crystal systems be influenced by incorporating this compound?
A3: Yes, the incorporation of this compound into liquid crystal systems can significantly impact their properties, particularly regarding photochemical reactions. Research shows that within a matrix of amphiphilic salts composed of chiral amino alcohols and this compound, the photodimerization reaction exhibits high head-to-head selectivity when exposed to UV/vis light. [] This selectivity is significantly enhanced in the liquid crystalline phase compared to isotropic or crystalline phases. [] Furthermore, the specific chiral amino alcohol used and the type of mesophase present can be tuned to control the diastereoselectivity of the photodimerization reaction. [] This control over reaction selectivity highlights the potential of using this compound in designed liquid crystal systems for specific photochemical applications.
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